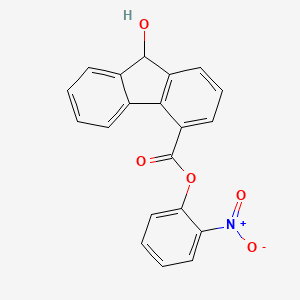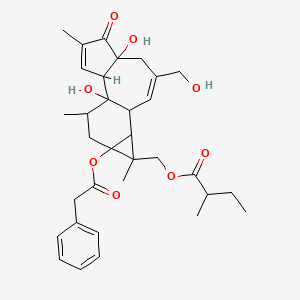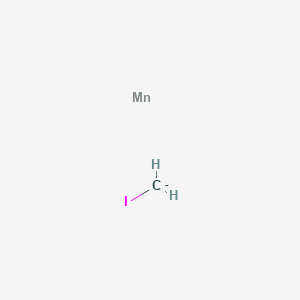![molecular formula C11H17NO3 B14483899 3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione CAS No. 64744-45-2](/img/structure/B14483899.png)
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione is a heterocyclic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol This compound is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated spirocyclic structure.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a more saturated spirocyclic compound.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione involves its interaction with specific molecular targets. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[5.6]dodecane-2,4-dione: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Oxaspiro[5.6]dodecane-2,4-dione: Contains an oxygen atom in place of the nitrogen, leading to different chemical properties.
Uniqueness
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione is unique due to the presence of both a hydroxyl group and a nitrogen atom within its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64744-45-2 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-hydroxy-3-azaspiro[5.6]dodecane-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(8-10(14)12(9)15)5-3-1-2-4-6-11/h15H,1-8H2 |
InChI Key |
IOUYPHMOKQCXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N(C(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
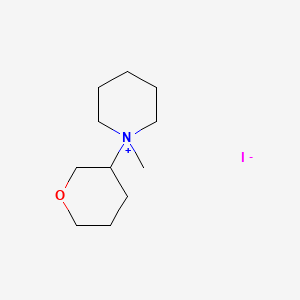
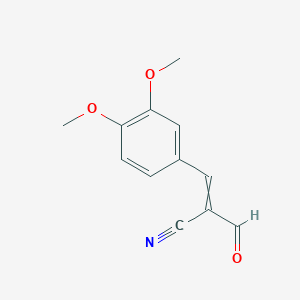
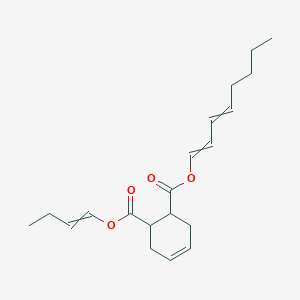
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
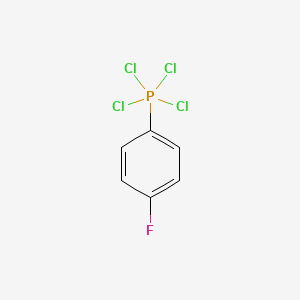
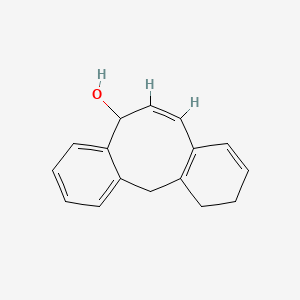
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
